molecular formula C9H12BClO3 B13657960 3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate

3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate

Cat. No.: B13657960
M. Wt: 214.45 g/mol
InChI Key: DRMCXYWDJQQYLR-UHFFFAOYSA-N
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Description

3-Chlorophenylboronic acid-1,3-propanediol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenylboronic acid-1,3-propanediol ester typically involves the reaction of 3-chlorophenylboronic acid with 1,3-propanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of boronic esters often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenylboronic acid-1,3-propanediol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chlorophenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki–Miyaura coupling, where the boronic ester undergoes transmetalation with palladium to form a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid-1,3-propanediol ester
  • 2-Cyanophenylboronic acid-1,3-propanediol ester
  • Pinacol boronic esters

Uniqueness

3-Chlorophenylboronic acid-1,3-propanediol ester is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where the electronic effects of the chlorine substituent are beneficial .

Properties

Molecular Formula

C9H12BClO3

Molecular Weight

214.45 g/mol

IUPAC Name

(3-chlorophenyl)-(3-hydroxypropoxy)borinic acid

InChI

InChI=1S/C9H12BClO3/c11-9-4-1-3-8(7-9)10(13)14-6-2-5-12/h1,3-4,7,12-13H,2,5-6H2

InChI Key

DRMCXYWDJQQYLR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)Cl)(O)OCCCO

Origin of Product

United States

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